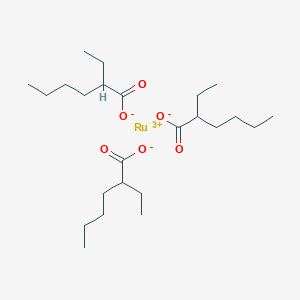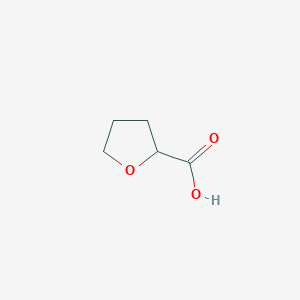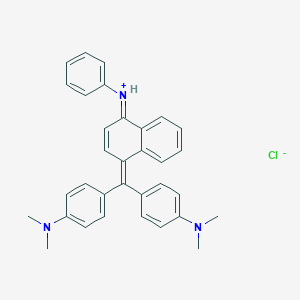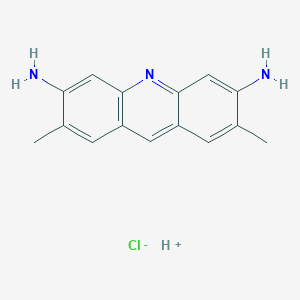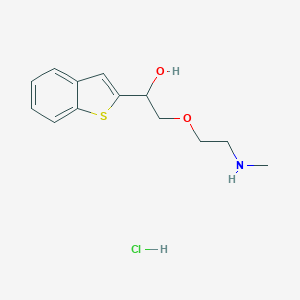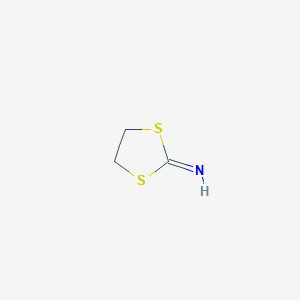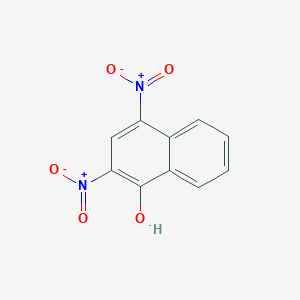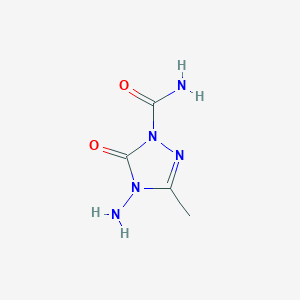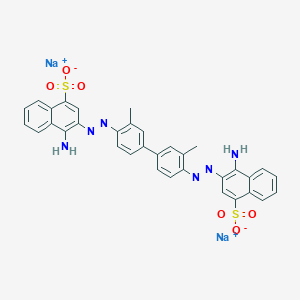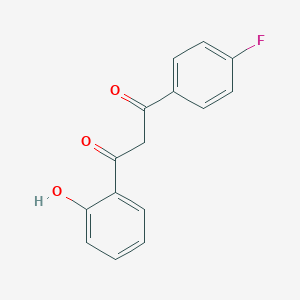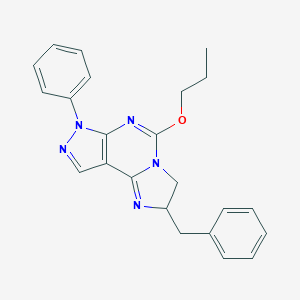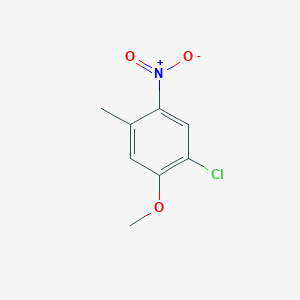
2-(Trideuteriomethyl)butanoic acid
Vue d'ensemble
Description
2-(Trideuteriomethyl)butanoic acid is a deuterated analog of 2-methylbutanoic acid. This compound is characterized by the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C₅H₇D₃O₂, and it has a molecular weight of 105.15 g/mol. This compound is commonly used as a tracer in metabolic studies and drug development due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trideuteriomethyl)butanoic acid typically involves the deuteration of 2-methylbutanoic acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in organic synthesis . The reaction conditions often require a palladium catalyst and a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through distillation and chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trideuteriomethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens, nucleophiles
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives
Applications De Recherche Scientifique
2-(Trideuteriomethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways and reaction mechanisms.
Biology: Employed in studies involving metabolic flux analysis and isotope labeling to track metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in environmental research to study the effects of pollutants on ecosystems and to monitor the sustainability and environmental impact of industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Trideuteriomethyl)butanoic acid involves its incorporation into metabolic pathways as a deuterated analog of 2-methylbutanoic acid. The deuterium atoms in the molecule provide a unique isotopic signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s metabolic fate . The molecular targets and pathways involved include various enzymes and transporters that recognize and process the deuterated analog similarly to the non-deuterated form .
Comparaison Avec Des Composés Similaires
2-Methylbutanoic Acid: The non-deuterated analog of 2-(Trideuteriomethyl)butanoic acid, commonly found in human urine and used as a biomarker for various diseases.
2-Methylpropanoic Acid: Another branched-chain carboxylic acid with similar chemical properties but different metabolic pathways.
3-Methylbutanoic Acid: A structural isomer with distinct chemical and biological properties.
Uniqueness: The primary uniqueness of this compound lies in its deuterium content, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in tracer studies and metabolic research, where precise tracking of biochemical processes is essential.
Propriétés
IUPAC Name |
2-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


